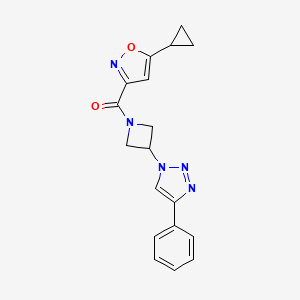

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

This compound is a heterocyclic methanone derivative featuring a cyclopropyl-substituted isoxazole ring linked to an azetidine moiety bearing a 4-phenyl-1,2,3-triazole group. Its structure combines multiple pharmacophoric elements: the isoxazole ring is known for metabolic stability and bioactivity in medicinal chemistry , while the 1,2,3-triazole group is a hallmark of click chemistry-derived compounds with applications in drug discovery and materials science .

Synthetic routes for analogous methanone derivatives often involve coupling reactions between activated carbonyl precursors and heterocyclic amines. For example, similar compounds are synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install triazole rings . Structural characterization of such compounds typically employs X-ray crystallography (using tools like SHELXL ) and spectroscopic methods (NMR, IR) .

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c24-18(15-8-17(25-20-15)13-6-7-13)22-9-14(10-22)23-11-16(19-21-23)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBODTNFTFTDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the formation of the triazole ring through a click chemistry approach, and finally, the construction of the azetidine ring.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Triazole Ring Formation:

Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-cyclopropylisoxazol-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several methanone derivatives reported in the literature. Key comparisons include:

Key Observations :

- Isoxazole vs. Pyrazole/Thiophene : The 5-cyclopropylisoxazole in the target compound may confer greater metabolic stability compared to the pyrazole-thiophene hybrid in compound 7a . Isoxazoles are less prone to oxidative degradation than thiophenes.

- Triazole vs. Oxadiazole : While both triazole and oxadiazole groups enhance hydrogen-bonding capacity, triazoles (as in the target compound) exhibit superior pharmacokinetic profiles in vivo due to reduced susceptibility to hydrolysis .

- Azetidine vs.

Physicochemical Properties

Analysis :

- The higher LogP of the target compound compared to 7a suggests improved membrane permeability but may reduce aqueous solubility.

- The azetidine-triazole core contributes to moderate hydrogen-bonding capacity, balancing target engagement and bioavailability.

Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound are unavailable, its structural analogs suggest plausible applications:

- Antimicrobial Activity : The 4-phenyl-1,2,3-triazole moiety aligns with triazole-containing antifungals (e.g., fluconazole analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.